MFCD18318572
Description
This gap highlights the challenges in accessing detailed chemical data for less-documented compounds. Typically, MDL numbers (e.g., MFCD series) correspond to specific chemical structures, synthesis pathways, and applications. For example, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1046861-20-4 (MDL: MFCD13195646) are structurally characterized with molecular formulas C₆H₃Cl₂N₃ and C₆H₅BBrClO₂, respectively, and are used in pharmaceutical or materials science research . Without direct data for MFCD18318572, this analysis will focus on a comparative framework using analogous compounds and their properties.
Properties
IUPAC Name |
6-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-5-3-8(6-10(12)14(15,16)17)11-4-2-9(7-18-11)13(19)20/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICHXHBUIRUWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688400 | |
| Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-80-5 | |
| Record name | 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318572” typically involves a series of chemical reactions that require precise conditions. The synthetic route may include steps such as nucleophilic substitution, oxidation, or reduction, depending on the desired final product. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to ensure the successful formation of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield. Industrial production may also involve purification steps such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: “MFCD18318572” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD18318572” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD18318572” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- CAS 918538-05-3 is a dichlorinated pyrazolo-triazine, while CAS 1046861-20-4 contains a boronic acid group, enabling Suzuki-Miyaura coupling applications. CAS 1761-61-1 is a brominated aromatic compound with imidazole derivatives, often used in catalysis .
- The presence of halogens (Cl, Br) in all three compounds enhances electrophilic reactivity, making them intermediates in drug synthesis .
Synthetic Accessibility :
- CAS 918538-05-3 and CAS 1046861-20-4 require transition-metal catalysts (e.g., Pd), whereas CAS 1761-61-1 uses recyclable A-FGO catalysts, aligning with green chemistry principles .
Biological Compatibility: All compounds exhibit moderate solubility (0.24–0.687 mg/mL) and identical bioavailability scores (0.55), suggesting limitations in oral absorption without formulation optimization . None show PAINS alerts or CYP inhibition, indicating low false-positive risks in high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
